Dimethyl 4-Hydroxypyrazole-3,5-dicarboxylate
Overview
Description
Dimethyl 4-hydroxy-1H-pyrazole-3,5-dicarboxylate is a chemical compound with the molecular formula C7H8N2O5. It is a white to tan solid that is used in various scientific research applications. This compound is known for its unique structure, which includes a pyrazole ring substituted with hydroxy and carboxylate groups .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl 4-Hydroxypyrazole-3,5-dicarboxylate typically involves the reaction of 4-hydroxy-1H-pyrazole-3,5-dicarboxylic acid with methanol in the presence of a catalyst. The reaction is carried out under reflux conditions, and the product is purified by recrystallization .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Dimethyl 4-hydroxy-1H-pyrazole-3,5-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The carboxylate groups can be reduced to form alcohols.
Substitution: The hydroxy group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substituting agents like alkyl halides. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions include:
Oxidation: 4-oxo-1H-pyrazole-3,5-dicarboxylate.
Reduction: 4-hydroxy-1H-pyrazole-3,5-dimethanol.
Substitution: Various substituted pyrazole derivatives depending on the substituting agent used.
Scientific Research Applications
Dimethyl 4-hydroxy-1H-pyrazole-3,5-dicarboxylate has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as an inhibitor of specific enzymes.
Industry: Used in the production of specialty chemicals and as an intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of Dimethyl 4-Hydroxypyrazole-3,5-dicarboxylate involves its interaction with specific molecular targets. The hydroxy and carboxylate groups allow it to form hydrogen bonds and coordinate with metal ions, which can inhibit the activity of certain enzymes. The pyrazole ring structure also contributes to its binding affinity and selectivity for specific targets .
Comparison with Similar Compounds
Similar Compounds
Dimethyl 1H-pyrazole-3,5-dicarboxylate: Similar structure but lacks the hydroxy group.
3,5-Dimethyl-1H-pyrazole-4-carboxylic acid ethyl ester: Similar pyrazole ring but different substituents.
4-Halogeno-3,5-dimethyl-1H-pyrazole-1-carbodithioates: Similar pyrazole ring with halogen and carbodithioate substituents .
Uniqueness
Dimethyl 4-hydroxy-1H-pyrazole-3,5-dicarboxylate is unique due to the presence of both hydroxy and carboxylate groups on the pyrazole ring. This combination of functional groups enhances its reactivity and allows for a broader range of chemical transformations and biological interactions compared to similar compounds .
Biological Activity
Dimethyl 4-hydroxypyrazole-3,5-dicarboxylate (DMHP) is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the biological activity of DMHP, focusing on its antimicrobial, anticancer, and anti-inflammatory properties, as well as its mechanisms of action and synthesis methods.
Chemical Structure and Properties
This compound has the molecular formula C₇H₈N₂O₅. Its structure features a pyrazole ring substituted with two carboxylate groups and a hydroxyl group, which enhance its reactivity and biological interactions. The presence of these functional groups makes DMHP a versatile building block for the synthesis of various biologically active derivatives.
Biological Activities
1. Antimicrobial Activity
Research indicates that DMHP exhibits antimicrobial properties against various pathogens. A study showed that derivatives of DMHP were evaluated for their ability to inhibit bacterial growth, particularly against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values suggested that some derivatives displayed significant antimicrobial activity, making them potential candidates for developing new antibiotics .
2. Anticancer Properties
DMHP has been investigated for its anticancer potential. In vitro studies have demonstrated that DMHP can induce apoptosis in cancer cell lines through various mechanisms, including the inhibition of specific enzymes involved in cell proliferation. For instance, compounds derived from DMHP have shown efficacy in inhibiting the growth of breast and colon cancer cells .
3. Anti-inflammatory Effects
The compound has also been studied for its anti-inflammatory properties. It appears to modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines. This activity suggests that DMHP could be beneficial in treating inflammatory diseases.
The mechanism by which DMHP exerts its biological effects is primarily linked to its ability to interact with specific molecular targets within cells. The hydroxyl and carboxylate groups enable hydrogen bonding and coordination with metal ions, which can inhibit enzyme activity critical for disease progression. The pyrazole ring structure contributes to its binding affinity for these targets.
Synthesis Methods
The synthesis of DMHP typically involves the reaction of 4-hydroxy-1H-pyrazole-3,5-dicarboxylic acid with methanol under reflux conditions, often facilitated by a catalyst. This method allows for high yields and purity, making it suitable for both laboratory and industrial applications. Various synthetic routes have been explored to modify the structure further for enhanced biological activity.
Case Studies
Several case studies highlight the potential applications of DMHP:
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Case Study 1: Antimicrobial Evaluation
A series of DMHP derivatives were synthesized and tested against common bacterial strains. Results indicated that certain modifications led to improved antimicrobial activity compared to the parent compound. -
Case Study 2: Cancer Cell Line Studies
In vitro tests on breast cancer cell lines showed that DMHP derivatives significantly reduced cell viability through apoptosis induction, highlighting their potential as anticancer agents.
Comparison with Similar Compounds
Compound Name | Structure Similarity | Unique Properties |
---|---|---|
Dimethyl 1H-pyrazole-3,5-dicarboxylate | Similar pyrazole ring | Lacks hydroxy group; different reactivity |
3,5-Dimethyl-1H-pyrazole-4-carboxylic acid ethyl ester | Similar pyrazole structure | Different substituents; varied biological activities |
4-Amino-1H-pyrazole | Pyrazole ring | Exhibits distinct biological activities |
This compound stands out due to its dual carboxylate groups and hydroxyl substitution, enhancing its reactivity compared to other similar compounds.
Properties
IUPAC Name |
dimethyl 4-hydroxy-1H-pyrazole-3,5-dicarboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O5/c1-13-6(11)3-5(10)4(9-8-3)7(12)14-2/h10H,1-2H3,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBZGCRCSPADZHL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C(=NN1)C(=O)OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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